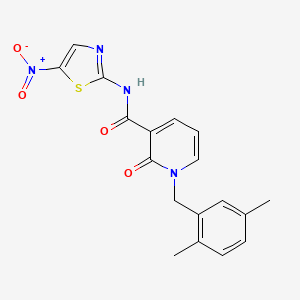

![molecular formula C17H18N2OS B2473716 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(thiophen-2-yl)acetamide CAS No. 852137-76-9](/img/structure/B2473716.png)

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(thiophen-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

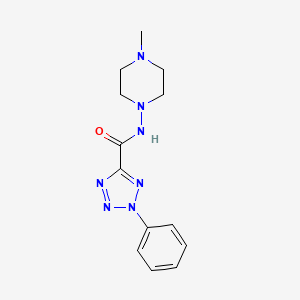

The synthesis of this compound involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting intermediate is then coupled with phenylacetic acid to obtain the compound.Molecular Structure Analysis

The molecular formula of this compound is C19H20N2O. The InChI representation of the molecule isInChI=1S/C19H20N2O/c1-14-10-17-11-16 (8-9-18 (17)21 (14)2)13-20-19 (22)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3, (H,20,22). Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

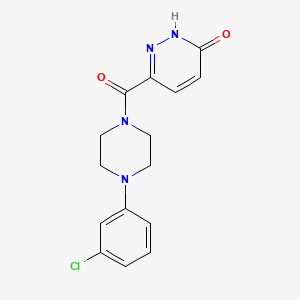

A series of N-(aryl)-2-thiophen-2-ylacetamides, including compounds related to N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide, were synthesized and evaluated for their in vitro antibacterial activity against Mycobacterium tuberculosis. Several compounds in this series showed promising activity, suggesting potential for the development of new treatments for multidrug-resistant tuberculosis (Lourenço et al., 2007).

Photochromic and Fluorescent Properties

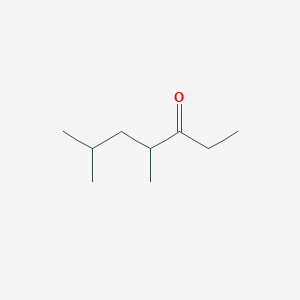

Research has been conducted on asymmetric dihetarylethenes derived from 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene, demonstrating photochromic and fluorescent properties in solution. These properties are significant for developing materials with potential applications in optical data storage and photonic devices (Shepelenko et al., 2014).

Anticancer Activity

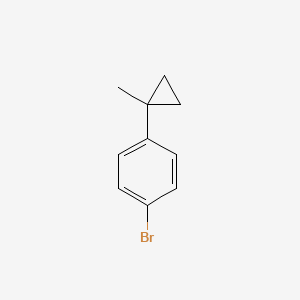

N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally related to N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide, were synthesized and evaluated for their anticancer activity. Some of these compounds exhibited promising results against human lung adenocarcinoma cells, highlighting their potential as anticancer agents (Evren et al., 2019).

Photostabilization of Polymers

New thiophene derivatives have been synthesized and investigated for their ability to reduce the photodegradation of poly(vinyl chloride) films. This suggests potential applications of these derivatives, including N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide, in enhancing the durability of polymers against UV radiation (Balakit et al., 2015).

DNA-Binding Polymers

A water-soluble cationic polythiophene derivative, potentially related to N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide, was synthesized and shown to bind DNA, forming polyplexes. This research provides insights into the use of such polymers as theranostic gene delivery vehicles (Carreon et al., 2014).

Eigenschaften

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-12-8-14-9-13(5-6-16(14)19(12)2)11-18-17(20)10-15-4-3-7-21-15/h3-9H,10-11H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLVSSBTFBAYTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2473634.png)

![5-[(4-bromophenyl)methyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2473643.png)

![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2473647.png)

![tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate](/img/structure/B2473651.png)